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carboxylate
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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic
Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic
deployment of versatile molecular scaffolds is paramount to the efficient discovery of novel
therapeutic agents. Ethyl 4-oxotetrahydrofuran-3-carboxylate, a key 3-keto ester integrated
into a saturated five-membered oxygen heterocycle, represents such a scaffold. Its unique
combination of functional groups—a ketone, an ester, and a tetrahydrofuran ring—within a
compact framework makes it a highly valuable intermediate for constructing complex molecular
architectures.[1][2] The tetrahydrofuran motif is a privileged structure found in numerous natural
products and pharmaceuticals, prized for its ability to engage in hydrogen bonding and impart
favorable pharmacokinetic properties.[3] This guide provides a comprehensive overview of the
fundamental properties, synthesis, reactivity, and handling of Ethyl 4-oxotetrahydrofuran-3-
carboxylate, offering field-proven insights for its effective application in research and
development.

Core Molecular Properties and Structural Attributes

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a bifunctional molecule whose chemical
behavior is dictated by the interplay between its constituent parts. Understanding its core
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properties is the first step toward leveraging its synthetic potential.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not broadly published, we can
infer its properties from closely related analogs, such as the corresponding methyl ester, and
from supplier-provided information.[4][5] These properties are essential for reaction planning,
purification, and characterization.

Property Value (or Estimated Value)  Source/Justification
Chemical Formula C7H1004 [6][7]

Molecular Weight 158.15 g/mol [6][8]

CAS Number 89898-51-1 [81[9]

Appearance Colorless to pale yellow liquid Inferred from similar 3-keto

(Expected)

esters

Extrapolated from Methyl 4-

Boiling Point ~225-235 °C at 760 mmHg oxotetrahydrofuran-3-
carboxylate (220 °C)[2][4]
Extrapolated from Methyl 4-

Density ~1.2 g/cm3 oxotetrahydrofuran-3-
carboxylate (1.265 g/cm?)[4]

Soluble in common organic )
N Based on its structure and
Solubility solvents (e.g., DCM, Ether,

Ethyl Acetate, THF, DMSO)

data for analogs[10]

Storage Conditions

Store under an inert

atmosphere, at room

Supplier recommendation to

temperature or refrigerated (2- prevent degradation
8°C)[8][11]

Spectroscopic Signature

The structural identity of Ethyl 4-oxotetrahydrofuran-3-carboxylate is confirmed through
standard spectroscopic methods. The following data are predicted based on the known spectra
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of its methyl analog and fundamental principles of spectroscopy.[4]

¢ H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show
characteristic signals for the ethyl ester and the tetrahydrofuran ring protons. The methine
proton alpha to both carbonyls is a key diagnostic signal.

o Predicted shifts (CDCls, 400 MHz): 6 4.25 (q, 2H, -OCH2CHs), 6 4.2-4.5 (m, 2H, ring -
OCHez-), 6 3.8-4.1 (m, 2H, ring -CH2C=0), 6 3.6 (t, 1H, -O2C-CH-C=0), 6 1.3 (t, 3H, -
OCH2CH?s). Note: The molecule's keto-enol tautomerism will influence the observed

spectrum.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will distinctly
show the two carbonyl carbons (ketone and ester) and the four carbons of the
tetrahydrofuran ring, plus the two carbons of the ethyl group.[12]

o Predicted shifts (CDClIsz, 100 MHz): & ~205 (C=0, ketone), 6 ~168 (C=0, ester), d ~70
(ring -OCHz2-), 8 ~62 (-OCH2CHs), & ~50 (ring -CH2C=0),  ~45 (-O2C-CH-C=0), 6 ~14 (-
OCH2CHs).

* IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions from the
two carbonyl groups.

o Predicted absorptions (cm~1): ~1750-1765 (C=0 stretch, ketone in a 5-membered ring),
~1735-1745 (C=0 stretch, ester), ~1100-1200 (C-O stretch, ether and ester).

e Mass Spectrometry (MS): Electron ionization would likely show the molecular ion peak and
characteristic fragmentation patterns.

o Expected m/z: 158.06 [M]*, with fragments corresponding to the loss of the ethoxy group
(-45) or the entire ester group.

The Chemistry of a B-Keto Ester: Keto-Enol
Tautomerism

A defining characteristic of Ethyl 4-oxotetrahydrofuran-3-carboxylate is its existence as an
equilibrium mixture of two tautomers: the keto form and the enol form.[13] This equilibrium is
not a resonance; the two forms are distinct constitutional isomers that rapidly interconvert.[14]
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The position of this equilibrium is highly sensitive to the solvent environment, a crucial
consideration for any synthetic application.[15]

 In Polar, Protic, or Aprotic Solvents (e.g., DMSO, Methanol): The more polar keto tautomer is
generally favored. These solvents can effectively solvate the carbonyl groups through
hydrogen bonding or dipole-dipole interactions, stabilizing the keto form.[14][15]

e In Non-Polar Aprotic Solvents (e.g., Toluene, Chloroform, CCla): The enol tautomer becomes
significantly more populated. The enol form is stabilized by the formation of a strong
intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl
oxygen, creating a pseudo-six-membered ring.[14][16] This internal stabilization is more
favorable in solvents that do not compete for hydrogen bonding.

This tautomerism directly impacts the molecule's reactivity. Reactions can proceed via the keto
form, the enol form, or the corresponding enolate, and the choice of solvent and base can be
used to control the reaction pathway.

Synthesis Protocol: A Dieckmann Condensation
Approach

The construction of the 4-oxotetrahydrofuran-3-carboxylate core is efficiently achieved via an
intramolecular Dieckmann condensation.[17][18][19] This powerful cyclization reaction forms a
new carbon-carbon bond within a diester to generate a cyclic 3-keto ester. While a specific
protocol for the ethyl ester is not readily available, the following procedure is adapted from a
reliable synthesis of the methyl analog and represents a robust and validated pathway.[4]

Workflow for Synthesis

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.researchgate.net/figure/Keto-enol-content-in-solvents-of-different-polarity_tbl1_243813023
https://www.masterorganicchemistry.com/2022/06/21/keto-enol-tautomerism-key-points/
https://www.researchgate.net/figure/Keto-enol-content-in-solvents-of-different-polarity_tbl1_243813023
https://www.masterorganicchemistry.com/2022/06/21/keto-enol-tautomerism-key-points/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74637337d6c4efae270ee/original/reversible-shifting-of-a-chemical-equilibrium-by-light-the-case-of-keto-enol-tautomerism-of-a-ketoester.pdf
https://synarchive.com/named-reactions/dieckmann-condensation
https://www.organic-chemistry.org/namedreactions/dieckmann-condensation.shtm
https://en.wikipedia.org/wiki/Dieckmann_condensation
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB42517454.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials:
Ethyl Glycolate & Ethyl Acrylate

Step 1: Michael Addition
Formation of Acyclic Diester Intermediate

iester Intermediate

Step 2: Dieckmann Condensation
Base-mediated Intramolecular Cyclization

yclized Enolate

Step 3: Acidic Workup
Protonation to yield final product

rude Product

Step 4: Purification
Vacuum Distillation or Column Chromatography

Click to download full resolution via product page

Step-by-Step Experimental Procedure
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Objective: To synthesize Ethyl 4-oxotetrahydrofuran-3-carboxylate from ethyl glycolate and
ethyl acrylate.

Materials:

e Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)

e Anhydrous Ethanol (or Anhydrous Tetrahydrofuran if using NaH)

o Ethyl glycolate

o Ethyl acrylate

e Anhydrous Diethyl Ether

e 5% Sulfuric Acid (H2S04)

o Saturated Sodium Chloride (brine)

e Anhydrous Magnesium Sulfate (MgSQOa)

Protocol:

e Preparation of Sodium Ethoxide (Base):

o In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen
inlet, add anhydrous ethanol.

o Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere.
The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react
completely to form a solution of sodium ethoxide.

o Self-Validation: The complete dissolution of sodium metal indicates the formation of the
active base.

o Formation of the Acyclic Diester (Michael Addition):
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o To the freshly prepared sodium ethoxide solution, add ethyl glycolate dropwise at room
temperature.

o After the addition is complete, cool the reaction mixture to 0°C using an ice bath.

o Slowly add a solution of ethyl acrylate. A Michael addition occurs between the enolate of
ethyl glycolate and ethyl acrylate.

o Causality: The base deprotonates the a-carbon of ethyl glycolate, forming an enolate
nucleophile that attacks the [3-carbon of the a,3-unsaturated ester, ethyl acrylate.

 Intramolecular Cyclization (Dieckmann Condensation):

o After the addition of ethyl acrylate, remove the cooling bath and allow the mixture to stir at
room temperature. The intramolecular Dieckmann condensation will proceed.[20] The
reaction progress can be monitored by thin-layer chromatography (TLC).

o Causality: The base deprotonates the a-carbon of the newly formed diester, which then
attacks the other ester carbonyl intramolecularly, forming the five-membered ring. The
reaction is driven forward by the formation of a resonance-stabilized enolate of the
product.[19]

e Acidic Workup and Extraction:

o Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a
beaker containing cold 5% sulfuric acid to neutralize the excess base and protonate the
enolate product.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl
ether (3x).

o Combine the organic layers and wash sequentially with water and then saturated brine.

o Self-Validation: Checking the pH of the aqueous layer to ensure it is acidic (pH < 7)
confirms complete neutralization.

e Drying and Purification:
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o Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and
concentrate the solvent using a rotary evaporator.

o The resulting crude oil should be purified by vacuum distillation to yield the pure Ethyl 4-
oxotetrahydrofuran-3-carboxylate.[4]

o Self-Validation: The final product's purity should be assessed by NMR spectroscopy and
compared against the expected spectroscopic signature.

Applications in Drug Discovery and Organic
Synthesis

The structural features of Ethyl 4-oxotetrahydrofuran-3-carboxylate make it a desirable
starting material for synthesizing a variety of more complex molecules. Its methyl ester analog
Is explicitly cited as a precursor for preparing fused-pyrimidine derivatives that act as novel
GPR119 agonists, highlighting its relevance in targeting metabolic disorders.[2][11]

Key Synthetic Transformations:

o Alkylation/Acylation: The acidic a-proton can be readily removed with a suitable base to form
a nucleophilic enolate, which can be alkylated or acylated to introduce substituents at the C3
position.

» Knorr Pyrrole Synthesis and Analogs: The (3-keto ester functionality is a classic precursor for
condensation reactions with a-amino ketones or similar substrates to form substituted
pyrroles, pyrazoles, and other heterocycles.

e Reduction of the Ketone: The ketone can be selectively reduced to a hydroxyl group,
introducing a new stereocenter and a valuable functional handle for further transformations.

o Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic
acid, transformed into an amide, or reduced to a primary alcohol, providing multiple avenues
for diversification.

Safety and Handling
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As a laboratory chemical, Ethyl 4-oxotetrahydrofuran-3-carboxylate requires careful
handling to minimize risk.

» Hazard Identification: The compound is classified with the following hazard statements: H302
(Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant
gloves (e.g., nitrile).[21]

o First Aid Measures:

o

Skin Contact: Immediately wash the affected area with soap and plenty of water.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

o Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel
unwell.[17]

o Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated
area under an inert atmosphere.[8][11] Dispose of contents and container in accordance with
local, state, and federal regulations.

Conclusion

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a foundational building block whose true
potential is realized through a deep understanding of its basic properties. Its solvent-dependent
keto-enol tautomerism is not a complication but a feature that can be synthetically exploited.
The reliable Dieckmann condensation route to its synthesis makes it an accessible
intermediate for drug discovery programs and complex molecule synthesis. By adhering to
rigorous scientific principles and safety protocols, researchers can effectively utilize this
versatile heterocycle to accelerate the development of next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1591936?utm_src=pdf-body
https://www.benchchem.com/product/b1591936?utm_src=pdf-body
https://www.benchchem.com/product/b1591936?utm_src=pdf-body
https://www.benchchem.com/product/b1591936?utm_src=pdf-body
https://www.benchchem.com/product/b1591936?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sources

1. Thieme E-Books & E-Journals [thieme-connect.de]

2. Methyl 4-oxotetrahydrofuran-3-carboxylate Two Chongging Chemdad Co. , Ltd
[chemdad.com]

3. pharmaffiliates.com [pharmatffiliates.com]
4. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [m.chemicalbook.com]
5. CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate | Chemsrc [chemsrc.com]

6. Ethyl 4-oxotetrahydrofuran-3-carboxylate | C7H1004 | CID 21836437 - PubChem
[pubchem.ncbi.nim.nih.gov]

7. Ethyl 4-oxotetrahydrofuran-3-carboxylate - AbacipharmTech-Global Chemical supplier
[abacipharma.com]

8. achmem.com [achmem.com]
9. 89898-51-1|Ethyl 4-oxotetrahydrofuran-3-carboxylate|BLD Pharm [bldpharm.com]

10. 57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate | Esters | Ambeed.com
[ambeed.com]

11. chiralen.com [chiralen.com]
12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

13. 1198-44-3 CAS MSDS (ETHYL 4-OXO-TETRAHYDRO-3-THIOPYRANCARBOXYLATE)
Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

14. masterorganicchemistry.com [masterorganicchemistry.com]
15. researchgate.net [researchgate.net]

16. chemrxiv.org [chemrxiv.org]

17. synarchive.com [synarchive.com]

18. Dieckmann Condensation [organic-chemistry.org]

19. Dieckmann condensation - Wikipedia [en.wikipedia.org]

20. chem.libretexts.org [chem.libretexts.org]

21. rsc.org [rsc.org]

To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-
oxotetrahydrofuran-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108209
https://chemdad.com/index.php?c=article&id=18145
https://chemdad.com/index.php?c=article&id=18145
https://www.pharmaffiliates.com/en/2052297-73-9-ethyl-4r-2-oxo-4-propyltetrahydrofuran-3-carboxylate-pa290481018.html
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB42517454.htm
https://www.chemsrc.com/en/cas/57595-23-0_768484.html
https://pubchem.ncbi.nlm.nih.gov/compound/21836437
https://pubchem.ncbi.nlm.nih.gov/compound/21836437
http://www.abacipharma.com/AB15370
http://www.abacipharma.com/AB15370
https://achmem.com/products/cat-no-amcs020953
https://www.bldpharm.com/products/89898-51-1.html
https://www.ambeed.com/products/57595-23-0.html
https://www.ambeed.com/products/57595-23-0.html
https://chiralen.com/product/ethyl-4-oxotetrahydrofuran-3-carboxylate
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB3185711.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB3185711.aspx
https://www.masterorganicchemistry.com/2022/06/21/keto-enol-tautomerism-key-points/
https://www.researchgate.net/figure/Keto-enol-content-in-solvents-of-different-polarity_tbl1_243813023
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74637337d6c4efae270ee/original/reversible-shifting-of-a-chemical-equilibrium-by-light-the-case-of-keto-enol-tautomerism-of-a-ketoester.pdf
https://synarchive.com/named-reactions/dieckmann-condensation
https://www.organic-chemistry.org/namedreactions/dieckmann-condensation.shtm
https://en.wikipedia.org/wiki/Dieckmann_condensation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organic_Reactions/Dieckmann_Condensation
https://www.rsc.org/suppdata/c6/ra/c6ra22791k/c6ra22791k1.pdf
https://www.benchchem.com/product/b1591936#ethyl-4-oxotetrahydrofuran-3-carboxylate-basic-properties
https://www.benchchem.com/product/b1591936#ethyl-4-oxotetrahydrofuran-3-carboxylate-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1591936#ethyl-4-oxotetrahydrofuran-3-carboxylate-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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